N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents such as halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other indole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of inflammatory pathways, induction of apoptosis in cancer cells, and disruption of microbial cell membranes .
Comparison with Similar Compounds
N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: This compound also exhibits antioxidant activity and has a similar indole structure.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity, this compound shares the indole core but differs in its substituents.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-12-7-5-8-14-15(11-21-17(12)14)18(23)19(24)22-10-13-6-3-4-9-16(13)20/h3-9,11,21H,2,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLYXHGJOGUABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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